molecular formula C59H84N16O12 B597271 (Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-LHRH CAS No. 112710-57-3

(Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-LHRH

Cat. No.: B597271
CAS No.: 112710-57-3
M. Wt: 1209.421
InChI Key: GFIJNRVAKGFPGQ-KWJSFHMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-LHRH is a synthetic analog of the luteinizing hormone-releasing hormone (LHRH), which is a peptide hormone responsible for regulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. This compound is designed to have enhanced stability and potency compared to the natural hormone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-LHRH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups for peptide bond formation.

    Deprotection Steps: Removing protecting groups from amino acids to allow for subsequent coupling.

    Cleavage from Resin: Using strong acids like trifluoroacetic acid (TFA) to release the peptide from the resin.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity. Purification steps such as high-performance liquid chromatography (HPLC) are essential to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tyrosine residue.

    Reduction: Reduction reactions are less common but may occur under specific conditions.

    Substitution: Substitution reactions can occur at various positions in the peptide chain, often to modify its properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions are typically modified peptides with altered biological activity or stability.

Scientific Research Applications

(Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-LHRH has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in regulating reproductive hormones and potential therapeutic applications.

    Medicine: Explored as a potential treatment for hormone-dependent conditions such as prostate cancer and endometriosis.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The compound exerts its effects by binding to LHRH receptors on the surface of pituitary cells. This binding triggers a signaling cascade that leads to the release of LH and FSH. The modifications in the peptide structure enhance its stability and receptor affinity, resulting in prolonged and potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Goserelin: Another LHRH analog used in the treatment of hormone-dependent cancers.

    Leuprolide: A widely used LHRH analog for similar therapeutic applications.

    Triptorelin: Another synthetic analog with applications in reproductive health.

Uniqueness

(Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-LHRH is unique due to its specific modifications, which enhance its stability and potency compared to other LHRH analogs. These modifications make it a valuable tool in both research and therapeutic contexts.

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)/t40-,41-,42-,43+,44+,45-,46-,47-,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIJNRVAKGFPGQ-KWJSFHMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H84N16O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1209.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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